molecular formula C20H24Cl2N6O4 B12732287 3-(3-(6-Guanidino-1-oxoisoindolin-2yl)propanamido)-3-(pyridine-3yl)propanoic acid dihydrochloride CAS No. 1445774-05-9

3-(3-(6-Guanidino-1-oxoisoindolin-2yl)propanamido)-3-(pyridine-3yl)propanoic acid dihydrochloride

Cat. No.: B12732287
CAS No.: 1445774-05-9
M. Wt: 483.3 g/mol
InChI Key: MGVVVBJYSKDOKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Goppp dihydrochloride requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Goppp dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

Goppp dihydrochloride exerts its effects by targeting specific molecular pathways. It acts as an antagonist to the αvβ3 integrin, inhibiting its activity and thereby reducing angiogenesis. This inhibition affects various downstream signaling pathways, including the phosphorylation of ERK1/2 and Akt, which are crucial for cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Goppp dihydrochloride include other αvβ3 integrin antagonists and guanidine derivatives. These compounds share structural similarities and often exhibit comparable biological activities .

Uniqueness

What sets Goppp dihydrochloride apart is its specific structure, which confers unique binding properties and higher specificity for the αvβ3 integrin. This makes it a more potent inhibitor compared to other similar compounds, enhancing its potential for therapeutic applications .

Properties

CAS No.

1445774-05-9

Molecular Formula

C20H24Cl2N6O4

Molecular Weight

483.3 g/mol

IUPAC Name

3-[3-[5-(diaminomethylideneamino)-3-oxo-1H-isoindol-2-yl]propanoylamino]-3-pyridin-3-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C20H22N6O4.2ClH/c21-20(22)24-14-4-3-13-11-26(19(30)15(13)8-14)7-5-17(27)25-16(9-18(28)29)12-2-1-6-23-10-12;;/h1-4,6,8,10,16H,5,7,9,11H2,(H,25,27)(H,28,29)(H4,21,22,24);2*1H

InChI Key

MGVVVBJYSKDOKM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)N=C(N)N)C(=O)N1CCC(=O)NC(CC(=O)O)C3=CN=CC=C3.Cl.Cl

Origin of Product

United States

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